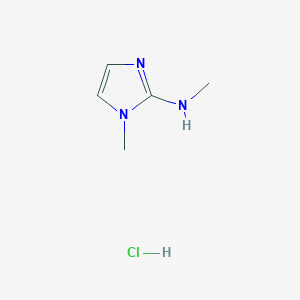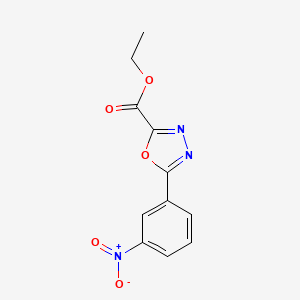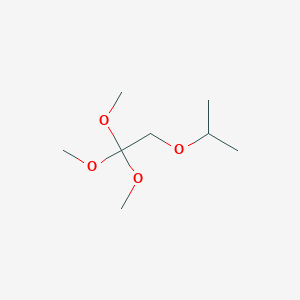
N,1-dimethyl-1H-imidazol-2-amine hydrochloride
Descripción general
Descripción
“N,1-dimethyl-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1260816-38-3 . It has a molecular weight of 147.61 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N,1-dimethyl-1H-imidazol-2-amine hydrochloride” is 1S/C5H9N3.ClH/c1-6-5-7-3-4-8(5)2;/h3-4H,1-2H3,(H,6,7);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N,1-dimethyl-1H-imidazol-2-amine hydrochloride” is a solid compound with a molecular weight of 147.61 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Imidazoline and its derivatives, which share structural similarities with N,1-dimethyl-1H-imidazol-2-amine hydrochloride, are widely utilized as corrosion inhibitors. Their effectiveness is attributed to the presence of a heterocyclic ring and a side chain that allows for strong adsorption on metal surfaces, forming a protective hydrophobic film. These compounds are particularly valued in the petroleum industry for their low toxicity, cost-effectiveness, and environmental friendliness (Sriplai & Sombatmankhong, 2023).
Catalysis in Organic Synthesis
Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions has highlighted the role of imidazoles and their derivatives. These compounds are used as ligands in catalytic systems, significantly impacting the synthesis of complex organic molecules. Their versatility and efficiency in facilitating reactions under mild conditions have been emphasized, indicating a promising area for commercial and environmental advancements (Kantam et al., 2013).
Environmental Treatment and Remediation
Advanced oxidation processes (AOPs) are effective in treating water contaminated with nitrogen-containing compounds like N,N-dimethyl-1H-imidazol-2-amine hydrochloride. AOPs are capable of mineralizing these compounds, improving the efficacy of water treatment schemes. This is particularly relevant for compounds resistant to conventional degradation processes, highlighting the importance of developing technologies focused on degradation mechanisms and removal efficiencies (Bhat & Gogate, 2021).
Antimicrobial Activities
The antimicrobial potential of imidazole derivatives has been recognized in pharmaceutical and pesticide industries. Imidazole-based compounds, including N,1-dimethyl-1H-imidazol-2-amine hydrochloride, are key ingredients in manufacturing antifungal drugs and bactericides. Their activity against microbial resistance has spurred interest in synthesizing new imidazole derivatives for broader antimicrobial applications (American Journal of IT and Applied Sciences Research, 2022).
Propiedades
IUPAC Name |
N,1-dimethylimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-6-5-7-3-4-8(5)2;/h3-4H,1-2H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSIKNAJZOHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-1H-imidazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)



![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)


![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)

